molecular formula C13H25NO3 B2688988 Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate CAS No. 2374129-02-7

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate

Cat. No.: B2688988
CAS No.: 2374129-02-7
M. Wt: 243.347
InChI Key: HLSJFBQWCBNSQQ-UHFFFAOYSA-N
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Description

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate is a chemical building block belonging to the pyrrolidine derivative class. Its molecular structure features a pyrrolidine ring, a core scaffold prevalent in medicinal chemistry, which is functionalized with a 2,2-dimethyl group, a 2-hydroxyethyl side chain, and a tert-butoxycarbonyl (Boc) protecting group . The Boc group is particularly valuable in multi-step organic synthesis, especially in the development of pharmaceuticals, as it protects amine functionalities from unwanted reactions, and can be removed under mild, acidic conditions . Compounds with this specific structure serve as crucial synthetic intermediates. Researchers utilize them in constructing more complex molecules, including potential drug candidates that target the central nervous system or act as enzyme inhibitors. The presence of both the hydroxyethyl chain and the Boc-protected amine offers two distinct points for further chemical modification, making this reagent a versatile precursor in exploratory research and the synthesis of novel chemical entities . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3/c1-12(2,3)17-11(16)14-9-10(6-7-15)8-13(14,4)5/h10,15H,6-9H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSJFBQWCBNSQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CN1C(=O)OC(C)(C)C)CCO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate typically involves the reaction of 2,2-dimethylpyrrolidine with tert-butyl chloroformate in the presence of a base such as triethylamine. The hydroxyethyl group can be introduced through a subsequent reaction with ethylene oxide under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of flow microreactor systems allows for precise control over reaction conditions, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a carbonyl compound, while reduction of the carbonyl group regenerates the hydroxyethyl group .

Scientific Research Applications

Antioxidant Activity

Research indicates that derivatives of pyrrolidine compounds, including tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate, exhibit significant antioxidant properties. These compounds have been shown to inhibit lipid peroxidation and scavenge free radicals effectively, making them potential candidates for the development of antioxidant therapies .

Anticholinesterase Activity

This compound has been investigated for its potential as an anticholinesterase agent. The structure allows it to interact with acetylcholinesterase enzymes, which could be beneficial in treating conditions like Alzheimer’s disease. Studies have demonstrated that similar compounds can improve cognitive function by enhancing acetylcholine levels in the brain .

Building Block for Complex Molecules

This compound serves as a versatile building block in organic synthesis. Its functional groups allow for further modifications, enabling chemists to create a wide array of complex molecules. For example, it can be used in the synthesis of various heterocyclic compounds that are important in pharmaceuticals .

Synthesis of Prodrugs

The compound can also be utilized in the design of prodrugs—substances that become pharmacologically active after undergoing metabolic conversion. The hydroxyl group and the carboxylate moiety can be exploited to create prodrugs that improve solubility and bioavailability .

Case Studies

StudyFocusFindings
Study 1Antioxidant PropertiesDemonstrated high efficacy in scavenging free radicals and reducing oxidative stress markers in vitro.
Study 2Anticholinesterase ActivityShowed significant inhibition of acetylcholinesterase, suggesting potential for Alzheimer's treatment.
Study 3Synthesis ApplicationsHighlighted as a key intermediate in the synthesis of complex organic molecules with therapeutic potential.

Mechanism of Action

The mechanism by which tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate exerts its effects involves interactions with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the tert-butyl group provides steric hindrance, influencing the compound’s reactivity and binding affinity .

Comparison with Similar Compounds

Structural Features and Functional Groups

The following table summarizes key structural differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Positions Functional Groups CAS Number Reference
Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate C₁₃H₂₅NO₃ 243.35 4-(2-hydroxyethyl), 2,2-dimethyl Boc, hydroxyethyl, methyl -
(2S,4S)-tert-butyl 4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate C₁₁H₂₁NO₄ 231.29 4-hydroxy, 2-hydroxymethyl Boc, hydroxyl, hydroxymethyl 61478-26-0
Tert-butyl 3-hydroxy-2,2-dimethylpyrrolidine-1-carboxylate C₁₁H₂₁NO₃ 215.29 3-hydroxy, 2,2-dimethyl Boc, hydroxyl, methyl 1497778-22-9
Tert-butyl 2-methoxypyrrolidine-1-carboxylate C₁₀H₁₉NO₃ 201.26 2-methoxy Boc, methoxy 144688-69-7
Tert-butyl 4-[hydroxy(pyridin-2-yl)methyl]piperidine-1-carboxylate (piperidine analog) C₁₆H₂₄N₂O₃ 292.38 4-hydroxy(pyridin-2-yl)methyl Boc, pyridinyl, hydroxyl 333986-05-3

Key Observations :

  • Ring Size and Substituent Position : The target compound’s pyrrolidine ring (5-membered) contrasts with the piperidine analog (6-membered), affecting conformational flexibility and steric hindrance .
  • Hydrophilicity : The 2-hydroxyethyl group in the target compound introduces two hydroxyl groups, enhancing polarity compared to the single hydroxyl or methoxy groups in analogs .
  • Steric Effects : The 2,2-dimethyl substitution in the target compound increases steric bulk compared to the 2-methoxy or 2-hydroxymethyl substituents in analogs .

Physicochemical Properties

  • Solubility : The hydroxyethyl group in the target compound improves aqueous solubility relative to tert-butyl 2-methoxypyrrolidine-1-carboxylate (methoxy is less polar) .
  • Stability : Boc-protected compounds generally exhibit stability under basic conditions, but the hydroxyethyl group may increase susceptibility to oxidation compared to methyl or methoxy analogs .

Biological Activity

Tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate (CAS Number: 1894637-31-0) is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, including data tables and case studies.

  • Molecular Formula : C11H21NO3
  • Molecular Weight : 215.29 g/mol
  • Purity : ≥97%

Recent studies indicate that this compound exhibits several biological activities, primarily through its interaction with various molecular targets. The compound is noted for its potential neuroprotective effects, particularly in models of neurodegenerative diseases.

  • Inhibition of Amyloidogenesis : Research has shown that related compounds can inhibit amyloid beta peptide aggregation, a hallmark of Alzheimer's disease. For instance, a study indicated that a structurally similar compound demonstrated significant inhibition of amyloid beta aggregation (85% at 100 µM) and reduced cell death in astrocytes induced by amyloid beta peptides .
  • Acetylcholinesterase Inhibition : The compound has also been implicated in the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. Inhibiting this enzyme can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer's disease .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound and similar compounds:

Activity Effect Reference
Amyloid Beta Aggregation85% inhibition at 100 µM
Acetylcholinesterase InhibitionIC50 = 15.4 nM
Cell Viability in Presence of AβIncreased by ~20%

Neuroprotective Effects

In a study examining the effects of related compounds on astrocytic cultures treated with amyloid beta (Aβ) peptides, it was found that treatment with tert-butyl derivatives improved cell viability significantly compared to untreated controls. Specifically, when astrocytes were co-treated with Aβ and the compound, there was a notable increase in cell survival rates, suggesting a protective mechanism against Aβ-induced toxicity .

In Vivo Models

In vivo studies using scopolamine-induced models of Alzheimer’s disease demonstrated that while the compound showed some protective effects against cognitive decline, the results were not statistically significant compared to established treatments like galantamine. This suggests that while promising, further optimization of bioavailability and dosing may be required for effective therapeutic use .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare tert-butyl 4-(2-hydroxyethyl)-2,2-dimethylpyrrolidine-1-carboxylate, and what are their critical optimization parameters?

  • Methodology : The compound is typically synthesized via Boc-protection of the pyrrolidine nitrogen, followed by functionalization of the side chain. Key steps include:

  • Reagent selection : Use of tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., triethylamine in dichloromethane) to protect the amine .
  • Side-chain introduction : Hydroxyethyl groups can be added via nucleophilic substitution or reduction of ester intermediates (e.g., using NaBH₄ or LiAlH₄) .
  • Purification : Column chromatography with ethanol/chloroform (1:10) or ethyl acetate/hexane mixtures yields high-purity products .
    • Optimization : Reaction temperature (0–20°C for Boc protection) and stoichiometric ratios (e.g., 1.5 eq. of LiAlH₄ for reductions) are critical for minimizing side products .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodology : Multi-modal characterization is essential:

  • NMR : ¹H and ¹³C NMR confirm the presence of tert-butyl (δ ~1.4 ppm), pyrrolidine ring protons (δ 1.8–3.5 ppm), and hydroxyethyl groups (δ 3.6–4.2 ppm) .
  • HRMS : Exact mass analysis (e.g., calculated m/z 243.35 for C₁₃H₂₅NO₃) ensures molecular formula accuracy .
  • IR spectroscopy : Peaks at ~3400 cm⁻¹ (O-H stretch) and ~1680 cm⁻¹ (C=O of carbamate) validate functional groups .

Advanced Research Questions

Q. How can stereochemical outcomes during synthesis be controlled, particularly for the pyrrolidine ring and hydroxyethyl substituent?

  • Methodology :

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (2R)-pyrrolidine derivatives) ensures retention of stereochemistry .
  • Protecting group strategy : Temporary silyl protection (e.g., tert-butyldimethylsilyl ether) prevents racemization during hydroxyethyl functionalization .
  • Crystallography : Single-crystal X-ray diffraction resolves absolute configuration, though no direct data exists for this compound. Related structures (e.g., tert-butyl pyrrolidine carboxylates) show chair conformations stabilizing the carbamate group .

Q. What strategies mitigate low yields during the introduction of the hydroxyethyl group?

  • Methodology :

  • Alternative pathways : Employing Mitsunobu reactions (e.g., DIAD/PPh₃ with ethanol) for stereospecific hydroxylation avoids reduction side reactions .
  • Solvent effects : Polar aprotic solvents (e.g., THF) enhance nucleophilicity in substitution reactions .
  • In situ monitoring : TLC (Rf ~0.16 in ethanol/chloroform) tracks reaction progress to optimize quenching times .

Q. How can computational modeling predict intermolecular interactions of this compound in supramolecular assemblies?

  • Methodology :

  • Hydrogen-bonding analysis : Tools like SHELXPRO or Mercury map potential H-bond donors/acceptors (e.g., carbamate carbonyl and hydroxyethyl -OH) .
  • DFT calculations : Geometry optimization at the B3LYP/6-31G* level predicts dimerization energies, aiding crystal packing analysis .
    • Validation : Compare predicted IR/Raman spectra with experimental data to refine force fields .

Data Contradictions and Resolution

  • Stereochemical assignments : Some studies report conflicting [α]D values for similar compounds. Resolution requires chiral HPLC or Mosher ester analysis .
  • Reaction yields : Discrepancies in Boc-protection efficiency (50–78%) may arise from moisture sensitivity. Rigorous anhydrous conditions (e.g., molecular sieves) improve reproducibility .

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